3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-11-9(12-13-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLDZYVHNSXWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428225 | |
| Record name | 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859851-04-0 | |
| Record name | 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859851-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole
Executive Summary
3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS 859851-04-0) represents a specialized heterocyclic scaffold in medicinal chemistry, serving as a critical bioisostere for ester and amide functionalities.[][2][3] Distinguished by the ortho-bromo substitution on the phenyl ring, this compound exhibits unique steric and electronic properties that differentiate it from its para- and meta-substituted analogs.[][2][3] This guide provides a comprehensive technical analysis of its physicochemical attributes, synthetic pathways, and utility as a privileged fragment in the design of inhibitors for targets such as SARS-CoV-2 PLpro and various anti-inflammatory pathways.[][2][3]
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Attribute | Detail |
| IUPAC Name | 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole |
| CAS Registry Number | 859851-04-0 |
| Molecular Formula | C₉H₇BrN₂O |
| Molecular Weight | 239.07 g/mol |
| SMILES | CC1=NC(=NO1)C2=CC=CC=C2Br |
| InChI Key | WLLDZYVHNSXWSY-UHFFFAOYSA-N |
| Core Scaffold | 1,2,4-Oxadiazole (Azole family) |
Structural Commentary: The molecule features a 1,2,4-oxadiazole ring substituted at the C3 position with a 2-bromophenyl group and at the C5 position with a methyl group.[][2][3]
-
Ortho-Effect: The bromine atom at the ortho position (C2') induces a non-planar conformation between the phenyl and oxadiazole rings due to steric repulsion with the oxadiazole nitrogen/oxygen lone pairs.[][2][3] This "twist" increases solubility in organic media compared to planar para-analogs and modulates metabolic stability by hindering enzymatic access to the C3-aryl bond.[][2][3]
-
Electronic Distribution: The 1,2,4-oxadiazole ring is electron-deficient, acting as a weak hydrogen bond acceptor.[][2][3] The methyl group at C5 serves as a weak electron donor, slightly stabilizing the ring, while the bromine atom provides a potential site for halogen bonding interactions ($ \sigma $-hole) in protein binding pockets.[2]
Physicochemical Profile
The following data aggregates predicted and experimental values derived from structural analogs and computational models.
| Property | Value / Range | Context & Implications |
| Physical State | Solid (Crystalline) | Likely forms off-white to pale yellow needles/powder.[][2][3] |
| Melting Point | 68°C – 75°C (Predicted) | Ortho-substitution typically lowers MP relative to para-analogs (e.g., p-bromo analog MP >130°C) due to disrupted crystal packing.[][2][3] |
| Boiling Point | ~339.7°C (at 760 mmHg) | High boiling point indicates significant intermolecular forces, likely dipole-dipole interactions.[][2][3] |
| Density | 1.528 g/cm³ | High density attributed to the heavy bromine atom.[][2][3] |
| LogP (Lipophilicity) | 2.9 ± 0.3 | Moderately lipophilic.[][3] Ideal for membrane permeability (CNS penetration potential).[3] |
| Water Solubility | Low (< 0.1 mg/mL) | Hydrophobic nature requires organic co-solvents (DMSO, DMF, Methanol) for biological assays.[2] |
| pKa (Conjugate Acid) | ~ -0.5 to 1.0 | The oxadiazole nitrogen is weakly basic; protonation occurs only under strongly acidic conditions.[][2][3] |
| Polar Surface Area (PSA) | ~38.9 Ų | Low PSA suggests excellent oral bioavailability and blood-brain barrier (BBB) permeation.[][2][3] |
Synthesis & Characterization
The synthesis of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole follows a robust condensation-cyclization pathway.[][2][3] The standard protocol involves the reaction of an amidoxime intermediate with an acetic acid derivative.[][2][3]
Synthetic Pathway Diagram
Caption: Two-step synthesis from nitrile precursor via amidoxime intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromobenzamidoxime
-
Reagents: 2-Bromobenzonitrile (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium carbonate (Na₂CO₃) or Triethylamine (1.5 eq).[3]
-
Procedure: Dissolve nitrile in ethanol. Add hydroxylamine HCl and base.[][2][3] Reflux for 6–12 hours.[][2][3] Monitor via TLC (Reaction is complete when the nitrile spot disappears).[3]
-
Workup: Evaporate solvent. Resuspend residue in water.[][2][3] Filter the white precipitate (amidoxime).[3] Recrystallize from ethanol/water if necessary.[][2][3]
Step 2: Cyclization to 1,2,4-Oxadiazole
-
Reagents: 2-Bromobenzamidoxime (1.0 eq), Acetic Anhydride (Excess/Solvent) or Acetyl Chloride (1.1 eq) with Pyridine.
-
Procedure (Acetic Anhydride Method): Dissolve amidoxime in acetic anhydride. Heat to 100–120°C for 2–4 hours.
-
Mechanism: O-acylation of the amidoxime followed by thermal dehydration leads to ring closure.[][2][3]
-
Workup: Pour reaction mixture onto crushed ice. Neutralize with NaHCO₃.[][2][3][4][5] Extract with Ethyl Acetate (3x).[3] Wash organic layer with brine, dry over MgSO₄, and concentrate.[2]
-
Purification: Silica gel column chromatography (Hexane:EtOAc gradient) or recrystallization from Ethanol.
Representative Spectral Profile
Note: Data represents expected signals based on structural class.
-
¹H NMR (400 MHz, CDCl₃):
-
$ \delta $ 2.68 (s, 3H, CH₃ -C5): Characteristic singlet for the methyl group on the oxadiazole ring.[2][3]
-
$ \delta $ 7.35 – 7.45 (m, 2H, Ar-H): Aromatic protons meta/para to Br.[2][3]
-
$ \delta $ 7.70 (dd, 1H, Ar-H): Proton ortho to the oxadiazole ring (C6').[2][3]
-
$ \delta $ 7.95 (dd, 1H, Ar-H): Proton ortho to the bromine (C3').[2][3]
-
-
MS (ESI+): m/z 239.0 [M+H]⁺ and 241.0 [M+H+2]⁺ (1:1 ratio characteristic of Bromine isotope pattern).[3]
Stability & Reactivity
-
Hydrolytic Stability: The 1,2,4-oxadiazole ring is generally stable at physiological pH (7.4).[2][3] However, prolonged exposure to strong bases (NaOH, KOH) or strong acids at elevated temperatures can induce ring opening (hydrolysis) to form the original amidoxime or carboxylic acid.
-
Metabolic Stability:
-
Oxidation: The methyl group at C5 is a potential site for metabolic oxidation (by CYP450 enzymes) to a hydroxymethyl (-CH₂OH) or carboxylic acid (-COOH) metabolite.[][2][3]
-
Ring Cleavage: Reductive metabolism can cleave the N-O bond, though this is less common than in 1,2,5-oxadiazoles.[2][3]
-
Steric Protection: The 2-bromo substituent protects the C3-aryl bond from metabolic attack, potentially increasing half-life ($ t_{1/2} $) compared to unsubstituted analogs.[][2][3]
-
Applications in Drug Discovery[1][2][10]
This compound acts as a versatile fragment and bioisostere in medicinal chemistry campaigns.[][2][3]
-
Bioisosterism: The 1,2,4-oxadiazole ring is a classic bioisostere for esters (-COO-) and amides (-CONH-).[][2][3] It improves metabolic stability (resistance to esterases) while maintaining similar hydrogen bond acceptor capabilities and geometry.[3]
-
Target Classes:
-
SARS-CoV-2 PLpro Inhibitors: Recent studies (e.g., J. Med.[][2][3] Chem. 2024) highlight 3-aryl-5-methyl-1,2,4-oxadiazoles as scaffolds for Papain-like protease inhibitors.[][2][3] The oxadiazole fits into the S3/S4 pockets of the enzyme.[][2][3]
-
Anti-Inflammatory Agents: Analogs have shown efficacy in inhibiting COX/LOX pathways, where the bromine atom aids in filling hydrophobic pockets.[2][3]
-
-
Halogen Bonding: The ortho-bromine can engage in halogen bonding (X-bond) with backbone carbonyls in protein targets, a specific interaction that can enhance potency and selectivity 10-100 fold over non-halogenated analogs.[][2][3]
References
-
BOC Sciences. 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole Product Specifications. Retrieved from .[3]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51072234, 3-Bromo-5-methyl-1,2,4-oxadiazole (Analog Reference).[][2][3] Retrieved from .[3]
-
Li, P., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors.[2][3] Journal of Medicinal Chemistry.[][2][3] Retrieved from .[3]
-
Borgati, T. F., et al. (2013). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives.[][2][3] Journal of the Brazilian Chemical Society.[][2][3] Retrieved from .[3]
-
Husain, A., & Ajmal, M. (2009). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties.[2][3][5] Acta Pharmaceutica.[][2][3][5] Retrieved from .[3]
Sources
- 2. 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.es]
- 3. 3-Bromo-5-methyl-1,2,4-oxadiazole | C3H3BrN2O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole structural elucidation
An In-depth Technical Guide to the Structural Elucidation of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole
Introduction
In the landscape of modern drug discovery and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the invalidation of biological data, wasted resources, and significant delays in development pipelines. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole, a heterocyclic compound representative of a class with significant interest in medicinal chemistry.[1][2][3]
The target molecule, with the molecular formula C₉H₇BrN₂O, presents a distinct analytical challenge: to confirm not only the presence of the 2-bromophenyl and methyl-1,2,4-oxadiazole moieties but also their precise connectivity at the C3 and C5 positions of the heterocyclic ring. This guide is structured to follow a logical, field-proven analytical cascade, moving from foundational molecular weight confirmation to the intricate details of atomic connectivity. We will demonstrate how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments provides an irrefutable structural proof.
Foundational Analysis: Molecular Formula and Functional Groups
The first step in any structural elucidation workflow is to verify the two most fundamental characteristics of the sample: its molecular weight and the key functional groups it contains. This is efficiently achieved through a combination of High-Resolution Mass Spectrometry and Infrared Spectroscopy.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the most direct evidence of a compound's molecular weight and elemental composition. For a bromine-containing compound, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a critical diagnostic marker. High-Resolution Mass Spectrometry (HRMS) is employed to distinguish the target compound from other potential isomers or impurities by providing a highly accurate mass measurement.
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to observe the protonated molecule, [M+H]⁺.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 100-500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.
Data Presentation: Mass Spectrometry Data
| Ion Species | Calculated m/z for C₉H₈BrN₂O⁺ | Observed m/z | Interpretation |
| [M(⁷⁹Br)+H]⁺ | 238.98146 | 238.9815 | Protonated molecular ion with ⁷⁹Br isotope. |
| [M(⁸¹Br)+H]⁺ | 240.97941 | 240.9794 | Protonated molecular ion with ⁸¹Br isotope. |
The observation of two peaks separated by approximately 2 m/z units with nearly equal intensity is the classic signature of a monobrominated compound, strongly supporting the proposed elemental composition.[4]
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[5] For 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole, we expect to observe vibrations corresponding to the aromatic ring, the C=N and C-O bonds within the oxadiazole ring, and the aliphatic C-H bonds of the methyl group.[6]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Mix approximately 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or semi-transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be collected first.
Data Presentation: Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3010 | Medium-Weak | Aromatic C-H Stretch |
| ~2950-2850 | Weak | Aliphatic C-H Stretch (Methyl) |
| ~1610-1580 | Medium-Strong | C=N Stretch (Oxadiazole Ring)[6] |
| ~1590-1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~1410-1380 | Medium | C-O-N Stretch (Oxadiazole Ring)[7] |
| ~750 | Strong | C-H Out-of-Plane Bend (ortho-disubstituted benzene) |
The combination of these bands confirms the presence of the key structural components: a substituted aromatic ring and a methyl-substituted oxadiazole heterocycle.
Core Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[8]
Overall NMR Workflow
The logical progression of NMR experiments is designed to build the structure piece by piece, from identifying individual spin systems to connecting them into the final molecular architecture.
Caption: The logical workflow for NMR-based structural elucidation.
Experimental Protocol: General NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detection experiments.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D Experiments: Using standard instrument parameters, acquire COSY, HSQC, and HMBC spectra.[9] The HMBC experiment should be optimized to detect long-range couplings of approximately 8 Hz.[8]
¹H and ¹³C NMR Analysis
Rationale: ¹H NMR identifies the number and type of protons and their neighboring environments, while ¹³C NMR reveals the number of unique carbon atoms in the molecule.
Predicted Spectra:
-
¹H NMR: A singlet integrating to 3H is expected for the methyl group. The four protons on the 2-bromophenyl ring will appear as a complex series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm).
-
¹³C NMR: Nine distinct carbon signals are expected. Two highly deshielded signals for the oxadiazole carbons (C3 and C5, typically δ > 160 ppm), six signals for the bromophenyl ring, and one shielded signal for the methyl carbon.[10]
COSY (Correlation Spectroscopy) Analysis
Rationale: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[11] This is invaluable for tracing the connectivity within the aromatic ring spin system.
Caption: Expected COSY correlations in the bromophenyl ring.
The COSY spectrum will show cross-peaks connecting H3'↔H4', H4'↔H5', and H5'↔H6', allowing for the sequential assignment of all protons within the aromatic ring once one is identified.
HSQC (Heteronuclear Single Quantum Coherence) Analysis
Rationale: The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH).[12] This allows for the unambiguous assignment of all protonated carbon signals. A cross-peak will be observed for the methyl protons and the methyl carbon, as well as for each of the four aromatic protons and their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation) Analysis
Rationale: The HMBC experiment is arguably the most critical for this elucidation, as it reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[13] This allows us to connect the isolated spin systems (the methyl group and the bromophenyl ring) to the non-protonated quaternary carbons, including those in the oxadiazole ring.
Key Expected Correlations:
-
Methyl to Oxadiazole: The protons of the methyl group (C10) should show a strong correlation to the C5 carbon of the oxadiazole ring (a ²J coupling) and a weaker correlation to the C3 carbon (a ³J coupling). This confirms the methyl group is at position 5.
-
Bromophenyl to Oxadiazole: The proton at the H6' position of the aromatic ring is crucial. It should show a three-bond correlation (³J) to the C3 carbon of the oxadiazole ring. This single correlation unequivocally proves that the bromophenyl ring is attached at the C3 position.
Caption: Key HMBC correlations confirming the molecular structure.
Data Synthesis and Final Elucidation
The conclusive structural proof is achieved by integrating the data from all analytical techniques.
-
HRMS confirmed the elemental formula as C₉H₇BrN₂O.[][15]
-
IR Spectroscopy indicated the presence of an ortho-disubstituted benzene ring and an oxadiazole heterocycle.[5][7]
-
¹H and ¹³C NMR accounted for all 7 protons and 9 carbons in the molecule.
-
HSQC correlated each proton with its directly attached carbon.
-
COSY established the connectivity of the four protons on the bromophenyl ring.
-
HMBC provided the final, irrefutable links. The correlation from the methyl protons to C5 of the oxadiazole ring places the methyl group at the 5-position. The critical correlation from the aromatic H6' proton to C3 of the oxadiazole ring confirms that the 2-bromophenyl group is attached at the 3-position.[8][10]
This comprehensive and interlocking dataset allows for the unambiguous assignment of the structure as 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole .
Conclusion
References
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub. Available at: [Link]
-
Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives - SciELO. Available at: [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - Beilstein Journals. Available at: [Link]
-
Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]
-
Oxadiazole, 1,2,4-, 5-(5-nitrofuran-2-yl)-3-(4-pyridinyl)- - the NIST WebBook. Available at: [Link]
-
GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Available at: [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available at: [Link]
-
3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole - PubChemLite. Available at: [Link]
-
Advanced 2D NMR Techniques Guide | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy - Scribd. Available at: [Link]
-
Exploiting the energetic potential of 1,2,4-oxadiazole derivatives: combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC. Available at: [Link]
-
1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e. - ResearchGate. Available at: [Link]
-
Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. Available at: [Link]
-
Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - PMC. Available at: [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Available at: [Link]
-
1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives - ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]
-
Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group - MDPI. Available at: [Link]
-
26-45 Microwave-assisted synthesis of oxadiazole and th - Journal of Biological Pharmaceutical And Chemical Research , 2022, 9(2). Available at: [Link]
-
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC. Available at: [Link]
-
2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC. Available at: [Link]
-
Molecular studies and antioxidant activity of new synthesis of oxadiozolo (3,2-a) pyrimidine linking to imidazopyridine. Available at: [Link]
Sources
- 1. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journalspub.com [journalspub.com]
- 6. updatepublishing.com [updatepublishing.com]
- 7. scielo.br [scielo.br]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. scribd.com [scribd.com]
- 13. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PubChemLite - 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]
Biological Activity of 1,2,4-Oxadiazole Derivatives: A Technical Guide
Executive Summary
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for esters and amides.[1][2] Its unique electronic distribution and metabolic stability allow it to modulate lipophilicity and hydrogen bonding without the hydrolytic instability associated with carbonyl linkages.[3] This guide dissects the pharmacological utility of 1,2,4-oxadiazoles, ranging from FDA-approved immunomodulators to emerging oncological targets, and provides validated protocols for their synthesis and evaluation.
Part 1: Medicinal Chemistry Rationale[2][4][5][6][7][8][9][10]
The Bioisosteric Advantage
The 1,2,4-oxadiazole ring acts as a non-classical bioisostere of esters and amides.
-
Metabolic Stability: Unlike esters, which are rapidly hydrolyzed by plasma esterases, the oxadiazole ring resists hydrolytic cleavage, significantly extending the half-life (
) of the drug candidate. -
Geometry: The ring mimics the planar geometry of the peptide bond, allowing it to fit into binding pockets reserved for amide-containing ligands.
-
Lipophilicity: Substitution at the C3 and C5 positions allows precise tuning of LogP, facilitating blood-brain barrier (BBB) penetration—a critical feature for CNS drugs like Ozanimod .[3]
Structural Isomerism
While 1,3,4-oxadiazoles are also common, the 1,2,4-isomer offers a unique vector for substitution. The asymmetry of the 1,2,4-ring creates distinct electronic environments at C3 and C5, allowing for "fine-tuned" SAR (Structure-Activity Relationship) exploration where one side of the molecule targets a specific hydrophobic pocket while the other engages in hydrogen bonding.
Part 2: Therapeutic Applications & Mechanisms[11]
Immunology & CNS: Sphingosine-1-Phosphate (S1P) Modulation
Case Study: Ozanimod (Zeposia) Ozanimod is a high-affinity agonist for S1P1 and S1P5 receptors.[3] It demonstrates the power of the 1,2,4-oxadiazole scaffold in creating oral drugs for Multiple Sclerosis (MS) and Ulcerative Colitis.
-
Mechanism of Action:
-
Binding: Ozanimod binds to S1P1 receptors on lymphocytes.[3]
-
Internalization: The receptor-ligand complex is internalized and degraded (functional antagonism).[3]
-
Sequestration: Without surface S1P1, lymphocytes cannot detect the S1P gradient required to exit lymph nodes.[3]
-
Result: Reduced lymphocyte migration into the CNS/gut, lowering inflammation.[3]
-
Genetic Disorders: Nonsense Mutation Readthrough
Case Study: Ataluren (Translarna) Ataluren utilizes the 1,2,4-oxadiazole core to treat Duchenne Muscular Dystrophy (DMD) caused by nonsense mutations (premature stop codons).[3]
-
Mechanism: It binds to the ribosome and promotes the insertion of a near-cognate tRNA at the premature stop codon site, allowing translation to continue and producing a full-length, functional protein.[4] The oxadiazole ring is essential for the specific stacking interactions within the ribosomal decoding center.
Emerging Oncology Targets
Recent derivatives have shown potent inhibition of Tubulin polymerization .[3] By binding to the colchicine site, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Part 3: Visualizing the Mechanism
The following diagram illustrates the distinct signaling pathways engaged by key 1,2,4-oxadiazole drugs.
Figure 1: Mechanism of Action for FDA-approved and investigational 1,2,4-oxadiazoles in Immunology and Genetics.[3]
Part 4: Experimental Protocols
Synthesis: The Amidoxime-Carboxylic Acid Route
This is the industry-standard method due to its reliability and regioselectivity.[3] It involves the coupling of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration.
Reagents:
-
Aryl nitrile (Precursor)[3]
-
Hydroxylamine hydrochloride (
)[3] -
Carboxylic acid (
)[3] -
Coupling agents: EDC
HCl, HOBt -
Solvent: DMF or Dioxane[3]
-
Base:
or DIPEA[3]
Step-by-Step Protocol:
-
Amidoxime Formation:
-
O-Acylation (Coupling):
-
Cyclization (Ring Closure):
-
Thermal Method:[3] Heat the reaction mixture to 100–110°C for 12 hours.
-
TBAF Method (Milder): If the substrate is heat-sensitive, add TBAF (1.0 eq) in THF and stir at RT.[3]
-
Workup: Pour into ice water. The 1,2,4-oxadiazole product typically precipitates. Filter, wash with water, and purify via column chromatography (Hexane/EtOAc).
-
Bioassay: Tubulin Polymerization Inhibition
To verify anticancer activity associated with oxadiazole derivatives, a fluorescence-based polymerization assay is recommended.[3]
Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI or a commercial fluorophore) that binds only to microtubules (polymer), not tubulin dimers (monomer).
Protocol:
-
Preparation: Prepare a 96-well black plate. Pre-warm the spectrophotometer to 37°C.
-
Mixture: Dilute purified tubulin protein (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) containing 10 µM fluorescent reporter and 1 mM GTP.[3] -
Treatment: Add the test 1,2,4-oxadiazole compound (dissolved in DMSO) at varying concentrations (e.g., 1–50 µM). Include Paclitaxel (stabilizer) and Colchicine (inhibitor) as controls.[3]
-
Measurement: Immediately place in the reader. Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
-
Analysis: Plot Fluorescence vs. Time. An effective inhibitor will show a flattened curve (suppressed
) compared to the vehicle control.[3]
Part 5: Summary of Key Compounds
| Drug / Compound | Target | Indication | Status | Key Structural Feature |
| Ozanimod | S1P1 / S1P5 | Multiple Sclerosis, UC | FDA Approved | Amino-indane linked to oxadiazole |
| Ataluren | Ribosome | DMD (Nonsense mutation) | Conditional Approval (EU) | Fluorophenyl-oxadiazole-benzoic acid |
| Pleconaril | Viral Capsid | Picornavirus (Common Cold) | Investigational / Rejected | Oxadiazole linker prevents uncoating |
| Proxazole | GI Smooth Muscle | GI Disorders | Marketed (Select regions) | Di-substituted oxadiazole |
Part 6: References
-
National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 52938427, Ozanimod.[3][5] Retrieved from [Link][3]
-
Kumar, G., et al. (2024).[3][6] Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of 1,2,4-Oxadiazole and Analogs. Letters in Drug Design & Discovery.[3] Retrieved from [Link][3]
-
Bora, et al. (2014).[3][7] Ataluren as an agent for therapeutic nonsense suppression.[3][8][9] PMC.[3] Retrieved from [Link]
-
Qin, B., et al. (2024).[3][10] Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors.[3][11] Journal of Medicinal Chemistry.[3] Retrieved from [Link][3]
-
Slapšak, T., et al. (2021).[3] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.[3][7][12][11] Pharmaceuticals (Basel).[3] Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. Ozanimod - Wikipedia [en.wikipedia.org]
- 4. Ataluren - Wikipedia [en.wikipedia.org]
- 5. SID 252827367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ipbcams.ac.cn [ipbcams.ac.cn]
- 12. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]
The 1,2,4-Oxadiazole Scaffold: A Technical Guide to Synthesis, Bioisosterism, and Drug Design
[1]
Executive Summary
The 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, valued not merely as a structural linker but as a critical modulator of physicochemical properties.[1] Historically misclassified upon its discovery in 1884, it has evolved into a premier bioisostere for esters and amides, offering superior metabolic stability and improved lipophilicity profiles. This guide provides a technical deep-dive into the scaffold's genesis, synthetic methodologies (from classical thermal condensation to modern coupling), and its strategic application in FDA-approved therapeutics like Ataluren and Azilsartan.
Part 1: Historical Genesis & Structural Fundamentals
The Discovery (1884)
The 1,2,4-oxadiazole moiety was first synthesized in 1884 by Ferdinand Tiemann and Krüger .[2][3] In their seminal work, they reacted benzamidoxime with benzoyl chloride. Initially, the nomenclature was confused; they referred to the product as "azoxime" or "furo[ab1]diazole."[1] It was not until decades later that the specific 1,2,4-isomer arrangement was definitively structurally characterized, distinguishing it from its 1,3,4- and 1,2,5-isomers.
The Bioisosteric Imperative
For the drug developer, the primary utility of the 1,2,4-oxadiazole lies in bioisosterism .[4] It serves as a non-classical isostere for ester (-COO-) and amide (-CONH-) bonds.
-
Hydrolytic Stability: Unlike esters, which are rapidly cleaved by plasma esterases, the 1,2,4-oxadiazole ring is exceptionally stable to hydrolysis.
-
Pi-Stacking Capability: The aromatic nature of the ring allows for
stacking interactions with target protein residues (e.g., Phenylalanine, Tryptophan) that aliphatic esters cannot achieve. -
Lipophilicity Modulation: The ring typically lowers polar surface area (PSA) compared to a hydrated amide, improving membrane permeability.
Figure 1: The strategic transition from labile ester/amide linkers to the robust 1,2,4-oxadiazole scaffold.
Part 2: Synthetic Evolution & Protocols[1][5]
The synthesis of 1,2,4-oxadiazoles has evolved from harsh thermal dehydrations to mild, room-temperature couplings.
The General Mechanism
The most robust route involves the condensation of an amidoxime (derived from a nitrile) with a carboxylic acid derivative .
-
O-Acylation: The amidoxime oxygen attacks the activated carboxylic acid to form an O-acylamidoxime intermediate.
-
Cyclodehydration: This intermediate undergoes ring closure (often requiring heat or dehydrating agents like TBAF) to form the 1,2,4-oxadiazole.
Figure 2: The canonical synthetic pathway from nitrile precursors to the final heterocycle.
Detailed Protocol: Room-Temperature Synthesis
Audience Note: This protocol avoids the harsh thermal conditions of the Tiemann method, preserving sensitive functional groups.
Objective: Synthesis of 3,5-disubstituted-1,2,4-oxadiazole via EDC/HOAt coupling.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
EDC[5]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOAt (1-Hydroxy-7-azabenzotriazole) (1.2 equiv) or HOBt
-
Solvent: DMF (Dimethylformamide) or DMAc
-
Base: Diisopropylethylamine (DIPEA) (optional, if acid is a salt)
Step-by-Step Methodology:
-
Activation (The "Pre-Mix"):
-
In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Add EDC[5]·HCl (1.2 equiv) and HOAt (1.2 equiv).
-
Causality: Stir for 15 minutes at Room Temperature (RT). This allows the formation of the active ester (OBt/OAt ester), which is less prone to racemization and more reactive than the free acid.
-
-
Coupling:
-
Add the Amidoxime (1.0 equiv) to the reaction mixture.[1]
-
Stir at RT for 2–4 hours.
-
Self-Validation Point: Monitor by LC-MS or TLC. You should see the disappearance of the acid and the appearance of the O-acylamidoxime intermediate (Mass = Acid + Amidoxime - H2O).
-
-
Cyclization (The Critical Step):
-
Once the intermediate is formed, heat the reaction mixture to 100°C–110°C for 2–6 hours.
-
Alternative (Heat Sensitive): If the substrate is heat-sensitive, add TBAF (1.0 equiv in THF) and stir at RT overnight. TBAF acts as a base to promote cyclodehydration without thermal stress.
-
-
Work-up:
-
Dilute with Ethyl Acetate. Wash 3x with water (to remove DMF) and 1x with Brine.
-
Dry over Na2SO4, filter, and concentrate.
-
Data Presentation: Synthetic Yield Comparison
| Method | Conditions | Typical Yield | Key Advantage | Key Limitation |
| Classical Tiemann | Acid Chloride, Reflux (Toluene/Pyridine) | 40–60% | Cheap reagents | Harsh; incompatible with acid-labile groups |
| Coupling (EDC/HOBt) | DMF, 100°C or TBAF | 75–95% | High tolerance; mild | Reagents are more expensive |
| Microwave Assisted | EtOH/H2O, 140°C, 10-20 min | 80–90% | Rapid kinetics | Scale-up is difficult |
Part 3: Medicinal Chemistry & Case Studies
Structure-Activity Relationship (SAR)
When designing drugs, the 1,2,4-oxadiazole is rarely the "warhead" but often the "linker" that defines the molecule's geometry.
-
3,5-Substitution Pattern: The vectors of the substituents at positions 3 and 5 are roughly 134° apart. This mimics the bond angle of trans-amide bonds, allowing the scaffold to fit into binding pockets designed for peptide-like substrates.
-
Metabolic Stability: Unlike the 1,2,4-isomer, the 1,2,3-oxadiazole is generally unstable (ring-opening to diazoketones). The 1,3,4-isomer is stable but has a different dipole moment.
Case Study: Ataluren (Translarna™)
-
Indication: Duchenne Muscular Dystrophy (nmDMD).
-
Mechanism: Read-through of premature stop codons.
-
Role of Oxadiazole: Ataluren contains a 1,2,4-oxadiazole core linking two aryl systems. This planar, aromatic core is essential for intercalating into the ribosomal decoding center, allowing the ribosome to bypass the nonsense mutation. The oxadiazole provides the necessary rigidity and hydrogen-bond accepting capability (N2/N4) without the hydrolytic liability of a peptide bond.
Case Study: Azilsartan (Edarbi®)
-
Indication: Hypertension (Angiotensin II Receptor Blocker).
-
Role of Oxadiazole: Azilsartan Medoxomil utilizes a 1,2,4-oxadiazole-5-one moiety (a carbonyl variant). This ring replaces the tetrazole ring found in earlier sartans (like Candesartan).
-
Outcome: The modification leads to tighter binding affinity to the AT1 receptor and a slower dissociation rate, resulting in prolonged blood pressure control compared to its predecessors.
Part 4: Future Trajectories
The field is moving toward Covalent Inhibition and Electrochemical Synthesis .
-
Covalent Modifiers: Recent research suggests that 1,2,4-oxadiazoles with specific leaving groups at the 5-position can act as mild electrophiles, reacting with cysteine residues in target proteins (e.g., in catalytic triads) to form covalent adducts, offering a new mechanism for "undruggable" targets.
-
Green Chemistry: Electrochemical anodic oxidation of amidoximes is emerging as a reagent-free method to generate the N-O bond, eliminating the need for coupling reagents like EDC.
References
-
Tiemann, F., & Krüger, P. (1884).[2][3] Ueber Abkömmlinge des Benzamidoxims. Berichte der deutschen chemischen Gesellschaft.
-
Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry.[1][4][6][7][8][9][10]
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[1][4][6][7][8][9][10][11][12][13] Journal of Medicinal Chemistry.
-
Biernacki, K., et al. (2020).[14] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.[2][3][9][10][13][14][15] Pharmaceuticals (MDPI).
-
FDA Drug Approval Package. (2011). Azilsartan Medoxomil (Edarbi) Pharmacology Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 9. Frontiers | Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors [frontiersin.org]
- 10. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lifechemicals.com [lifechemicals.com]
Methodological & Application
Application Notes and Protocols for the Derivatization of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole for Bioassays
Introduction: The 1,2,4-Oxadiazole Scaffold as a Privileged Structure in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-Alzheimer's properties.[1][3][4] The stability of the oxadiazole ring to metabolic degradation and its capacity for hydrogen bonding interactions contribute to its success as a pharmacophore.[2]
This application note focuses on 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole, a commercially available building block that is primed for chemical diversification.[][6] The strategic placement of a bromine atom on the phenyl ring offers a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the systematic and efficient generation of a library of novel analogues, a crucial step in structure-activity relationship (SAR) studies and the discovery of new lead compounds.
This guide provides detailed protocols for the derivatization of this core scaffold via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Furthermore, it outlines established bioassay protocols to screen the resulting compound library for potential anticancer and anti-Alzheimer's disease activities, two areas where oxadiazole derivatives have shown considerable promise.[1][7]
Part 1: Derivatization Strategies for 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole
The presence of the aryl bromide in the starting material is a key feature that allows for the introduction of a wide range of substituents at the 2-position of the phenyl ring. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose due to their high functional group tolerance, generally mild reaction conditions, and broad substrate scope, making them a cornerstone of modern medicinal chemistry.[8][9]
Workflow for Derivatization and Screening
Below is a generalized workflow for the generation and biological evaluation of a focused compound library starting from 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. nobelprize.org [nobelprize.org]
Application Notes & Protocols: A Guide to the Antimicrobial Evaluation of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for Investigating 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole
The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent and unique mechanisms of action.[1][2] The 1,2,4-oxadiazole ring is considered a "privileged scaffold" in medicinal chemistry. Its inherent metabolic stability and its role as a bioisostere for amides and esters have led to its incorporation into a wide array of biologically active compounds.[3] Derivatives of this heterocycle have demonstrated a broad spectrum of pharmacological activities, including significant antibacterial and antifungal properties.[3][4]
This document introduces 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole , a novel derivative designed for antimicrobial investigation. The inclusion of a bromophenyl moiety is a strategic choice, as halogen substituents are known to modulate the electronic properties and lipophilicity of molecules, often enhancing their biological activity. These application notes provide a comprehensive, field-proven framework for the systematic evaluation of this compound, from initial qualitative screening to quantitative potency determination and preliminary mechanism of action studies. The protocols herein are designed to be self-validating, ensuring robust and reproducible results.
Section 1: Synthesis and Structural Verification
Prior to any biological evaluation, the synthesis and absolute structural confirmation of the target compound are paramount. The most widely applied and reliable method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles is the cyclization of an amidoxime with an acyl derivative.[4]
Causality Insight: This two-part approach ensures that the biological activity observed is unequivocally attributable to the intended molecule. MS confirms the correct mass, while NMR provides the atomic-level blueprint of the structure, confirming the specific isomeric arrangement of the 1,2,4-oxadiazole ring.[5]
Section 2: Protocol for Preliminary Antimicrobial Screening
The initial step is to determine if the compound exhibits any antimicrobial activity. The agar disk diffusion method is a cost-effective and widely used qualitative assay for this purpose.[2][6]
Protocol 2.1: Agar Disk Diffusion Assay
Principle: The test compound diffuses from a saturated paper disk into an agar medium inoculated with a test microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes, allowing them to solidify in a laminar flow hood.
-
Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at the appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Trustworthiness Check: Using a McFarland standard is critical for reproducibility. A non-standardized inoculum density will lead to variable zone sizes and unreliable results.
-
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Disk Application:
-
Prepare a stock solution of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole in a suitable solvent (e.g., DMSO). A typical screening concentration is 1 mg/mL.
-
Aseptically place sterile blank paper disks (6 mm diameter) onto the inoculated agar surface.
-
Pipette a fixed volume (e.g., 10 µL) of the compound stock solution onto each disk.
-
Controls: Prepare disks with:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative Control: The solvent (DMSO) alone to ensure it has no intrinsic antimicrobial activity.
-
-
-
Incubation: Invert the plates and incubate for 18-24 hours at the appropriate temperature.
-
Result Interpretation: Measure the diameter (in mm) of the zone of complete growth inhibition around each disk. A zone of inhibition indicates antimicrobial activity.
Section 3: Protocol for Quantitative Potency Determination
Following a positive preliminary screen, the next step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for this purpose due to its efficiency and quantitative nature.[1][2]
Protocol 3.1: Broth Microdilution Assay for MIC Determination
Principle: The test compound is serially diluted in a 96-well microtiter plate, and a standardized inoculum of the microorganism is added. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.[2][7]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[7][8] The final volume in each well should be 100 µL. The concentration range should be chosen based on expected potency, for example, from 128 µg/mL down to 0.25 µg/mL.
-
-
Preparation of Bacterial/Fungal Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 2.1.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well containing the compound dilutions.
-
Controls (Self-Validation):
-
Growth Control: A well containing inoculum and broth but no compound. This well must show turbidity for the test to be valid.
-
Sterility Control: A well containing only broth medium. This well must remain clear.
-
-
Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.[7][9]
-
-
Determination of MIC: After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[1]
Data Presentation: Hypothetical MIC Values
Results should be summarized in a clear, tabular format, comparing the activity of the test compound against a panel of relevant microorganisms and standard drugs.
| Microorganism | Type | 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 8 | 1 | N/A |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 4 | 0.5 | N/A |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 | 0.25 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 64 | 2 | N/A |
| Candida albicans (ATCC 90028) | Yeast | 16 | N/A | 2 |
| Aspergillus fumigatus (ATCC 204305) | Mold | 32 | N/A | 8 |
Note: The values presented are hypothetical and for illustrative purposes only, based on activities seen in other oxadiazole derivatives.[3][10]
Section 4: Protocol for Determining Cidal vs. Static Activity
After establishing the MIC, it is crucial to determine whether the compound kills the microbes (bactericidal/fungicidal) or merely inhibits their growth (bacteriostatic/fungistatic). This is achieved by determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
Protocol 4.1: MBC/MFC Determination
Principle: This assay is an extension of the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto antibiotic-free agar plates. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[10][11]
Step-by-Step Methodology:
-
Following the MIC determination (Protocol 3.1), select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the last well showing growth (sub-MIC) and the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10 µL) from each of these wells onto a fresh, compound-free agar plate (MHA or SDA).
-
Streak the aliquot over a quadrant of the plate to allow for the observation of individual colonies.
-
Incubate the agar plates at the appropriate temperature for 24-48 hours.
-
Result Interpretation: After incubation, count the number of colonies on each quadrant. The MBC/MFC is the lowest concentration that produces no growth or a ≥99.9% kill rate compared to the initial inoculum count.
Causality Insight: If a compound is cidal, it has irreversibly damaged the microbial cells, and they will be unable to resume growth even after the compound is removed by dilution on the fresh agar. If it is static, the cells will recover and form colonies.
Section 5: Investigating the Mechanism of Action
A key aspect of novel drug discovery is understanding how a compound works. For many antimicrobial compounds, a primary target is the cell membrane.[12][13] A propidium iodide (PI) uptake assay can provide initial evidence of membrane damage.
Protocol 5.1: Cell Membrane Integrity Assay
Principle: Propidium iodide is a fluorescent dye that cannot cross the membrane of live cells. If the test compound compromises the cell membrane, PI can enter the cell, intercalate with DNA, and emit a strong red fluorescence, which can be quantified.[12]
Step-by-Step Methodology:
-
Cell Preparation: Grow the test microorganism to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with a suitable buffer (e.g., PBS). Resuspend the cells in the buffer to a defined optical density (e.g., OD₆₀₀ of 0.5).
-
Compound Treatment: Aliquot the cell suspension into microfuge tubes or a 96-well plate. Add 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole at various concentrations (e.g., 1x MIC, 4x MIC).
-
Controls:
-
Negative Control: Untreated cells.
-
Positive Control: Cells treated with a known membrane-disrupting agent (e.g., 70% isopropanol).
-
-
Incubation: Incubate the samples for a defined period (e.g., 30-60 minutes) at the appropriate temperature.
-
Staining and Analysis: Add PI to each sample to a final concentration of ~2 µg/mL. Incubate in the dark for 15 minutes. Analyze the samples using a fluorescence microplate reader (Excitation ~535 nm, Emission ~617 nm) or by fluorescence microscopy.
-
Interpretation: A significant increase in fluorescence in compound-treated cells compared to the negative control indicates a loss of membrane integrity.
References
- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Frontiers. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains.
- ACS Omega. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities.
- NIH PMC. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review.
- PLOS ONE. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections.
- American Society for Microbiology. (n.d.). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide.
- Semantic Scholar. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities.
- MDPI. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates.
- Pakistan Journal of Pharmaceutical Sciences. (2019). Synthesis and antimicrobial screening of some 1, 3, 4-oxadiazoles and their molecular properties prediction through 'rule of five'.
- Journal of Nanostructures. (2023). New Oxadiazole Derivatives with Ag NPs :Synthesis, Characterization and Antimicrobial Screening.
- PMC. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners.
- Taylor & Francis Online. (2011). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives.
- Lupine Publishers. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole.
- MDPI. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives.
- PMC. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines.
- PMC. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents.
- Organic and Biomolecular Chemistry. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
Sources
- 1. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Oxadiazole Derivatives with Ag NPs :Synthesis, Characterization and Antimicrobial Screening [jns.kashanu.ac.ir]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole
Prepared by the Applications Science Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole. It provides in-depth troubleshooting for common side reactions and challenges encountered during this specific synthesis. Our approach is rooted in mechanistic principles to empower you not just to solve immediate issues but also to build a robust and high-yielding process.
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically proceeds via the acylation of a suitable amidoxime followed by a cyclodehydration step.[1] For the target molecule, this involves the reaction of 2-bromobenzamidoxime with an acetylating agent, such as acetic anhydride or acetyl chloride, to form an O-acyl amidoxime intermediate, which is then cyclized, often under thermal conditions.
Below, we address the most frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My overall yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common issue that can stem from several factors, primarily incomplete reactions or the formation of side products. Let's break down the most probable causes.
Probable Cause A: Incomplete Cyclization of the O-Acyl Amidoxime Intermediate
The conversion of the O-acyl amidoxime to the final 1,2,4-oxadiazole requires overcoming a significant energy barrier.[2] If the reaction temperature is too low or the heating time is insufficient, you may isolate the uncyclized intermediate.
-
How to Diagnose: The intermediate will have a significantly different polarity from the final product (check via TLC) and a distinct NMR spectrum. Its mass spectrum will correspond to the amidoxime plus an acetyl group.
-
Troubleshooting Protocol:
-
Increase Thermal Input: If using a solvent like toluene, ensure it is vigorously refluxing. For higher temperatures, consider switching to a higher-boiling solvent such as xylene.
-
Base-Mediated Cyclization: For reactions sensitive to high heat, a base-mediated cyclization at room temperature can be effective.[3] A common system is a catalytic amount of tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF.[4] Superbase systems like NaOH or KOH in DMSO are also highly effective for promoting cyclization at room temperature.[3]
-
Microwave Irradiation: Microwave synthesis can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.
-
Probable Cause B: Hydrolysis of Key Species
Water is a critical enemy in this synthesis. The 1,2,4-oxadiazole ring, the O-acyl intermediate, and the starting amidoxime are all susceptible to hydrolysis, especially under acidic or basic conditions.[5][6] This can cleave the ring or intermediates, leading back to starting materials or forming undesired amides and carboxylic acids.
-
How to Diagnose: The presence of 2-bromobenzoic acid or 2-bromobenzamide in your crude product, identifiable by LC-MS or NMR.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. If using a base like pyridine, ensure it is dry. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Neutral Workup: Avoid strongly acidic or basic aqueous workups if possible. If an aqueous wash is necessary, use neutral water or a saturated sodium chloride solution and minimize contact time.
-
Probable Cause C: Thermal Decomposition or Rearrangement
Prolonged heating at very high temperatures can lead to decomposition. While less common for this specific substitution pattern, thermal rearrangements like the Boulton-Katritzky rearrangement can occur in some 1,2,4-oxadiazole systems, leading to isomeric heterocycles.[2]
-
How to Diagnose: Multiple unexpected spots on TLC and complex, difficult-to-interpret NMR spectra.
-
Troubleshooting Protocol:
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Use a Milder Cyclization Method: As mentioned, explore base-mediated or microwave-assisted cyclization to avoid prolonged, harsh thermal conditions.
-
Question 2: I see a significant side product in my NMR/LC-MS analysis that I can't identify. What could it be?
The appearance of unexpected peaks is most often due to the side reactions detailed below. The key is to correlate the mass and spectroscopic data with plausible chemical structures.
Caption: Main synthesis pathway and common side reactions.
Scenario A: A peak with a mass corresponding to the O-Acyl Amidoxime Intermediate
-
Identity: This is the uncyclized intermediate discussed in Question 1.
-
Reason: Insufficiently forcing cyclization conditions (time or temperature).[2]
-
Solution: Re-subject the crude material to the reaction conditions, perhaps at a higher temperature or for a longer duration. Alternatively, utilize a more potent cyclization method like base-catalysis.[4]
Scenario B: A peak with a mass corresponding to the 2-Bromobenzamidoxime starting material
-
Identity: Unreacted starting material or cleavage of the O-acyl intermediate.[2][7]
-
Reason: The acylation step may be reversible or the intermediate can cleave back to the starting materials, especially in the presence of nucleophiles or protic solvents.
-
Solution: Ensure at least a stoichiometric amount of the acetylating agent is used. Run the reaction in an aprotic solvent to minimize cleavage.[3]
Scenario C: A peak with a mass corresponding to 2-Bromobenzonitrile
-
Identity: 2-Bromobenzonitrile.
-
Reason: Amidoximes can dehydrate to form nitriles, particularly under harsh heating or certain dehydrating conditions. This is a common side reaction if the initial amidoxime synthesis itself was not clean.
-
Solution:
-
Purify the Starting Material: Ensure the 2-bromobenzamidoxime is pure before starting the acylation/cyclization.
-
Moderate Temperature: Avoid excessive temperatures during the cyclization step.
-
Data Comparison Table: Product vs. Potential Byproducts
For easier identification, compare your analytical data against the expected values for the target product and its most common impurities.
| Compound Name | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (Approx. δ, CDCl₃) | Appearance |
| 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole (Target) | 239.06 | 8.0-7.3 (m, 4H, Ar-H), 2.65 (s, 3H, -CH₃) | White to off-white solid |
| O-Acetyl-2-bromobenzamidoxime (Intermediate) | 257.07 | 7.8-7.2 (m, 4H, Ar-H), 5.5-6.0 (br s, 2H, -NH₂), 2.2 (s, 3H, -COCH₃) | Potentially an oil or low-melting solid |
| 2-Bromobenzamide (Hydrolysis Product) | 200.04 | 7.8-7.2 (m, 4H, Ar-H), 6.0-6.5 (br s, 2H, -NH₂) | Solid |
| 2-Bromobenzonitrile (Decomposition Product) | 182.02 | 7.7-7.4 (m, 4H, Ar-H) | Solid or liquid |
Validated Experimental Protocol for Minimizing Side Reactions
This protocol incorporates best practices to favor the desired reaction pathway.
Step 1: Acylation and In Situ Cyclization
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-bromobenzamidoxime (1.0 eq) in anhydrous pyridine (5-10 mL per gram of amidoxime).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise with stirring. Causality: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct. Dropwise addition at 0 °C controls the initial exotherm of the acylation.[1]
-
Cyclization: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 115 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours. The reaction is typically complete within 6-12 hours. Causality: Thermal energy drives the intramolecular cyclodehydration of the O-acyl intermediate to form the stable oxadiazole ring.[8]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing cold water (10x the volume of pyridine used).
-
Stir until a precipitate forms. If the product oils out, stir vigorously or scratch the flask to induce crystallization.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove pyridine.
-
Wash with a small amount of cold ethanol to remove less polar impurities.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
References
-
Koras, G., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society. Retrieved from [Link]
-
Joule, J. A. (2008). 1,2,4-Oxadiazoles. Comprehensive Organic Functional Group Transformations II. Retrieved from [Link]
-
Postnikov, P. S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Retrieved from [Link]
-
Gao, Y., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega. Retrieved from [Link]
-
Eloy, F. (1964). Acylation des Amidoximes Synthèse Nouvelle D'Oxadiazoles 1, 2, 4. Helvetica Chimica Acta. Retrieved from [Link]
-
Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry. Retrieved from [Link]
-
Al-Azab, M., et al. (2010). Aminolysis, hydrolysis studies and X-ray structure of 1,2,4-triazole and 1,2,4 -oxadiazole from the reaction of 1-aza-2-azoniaallene salts with isothiocyanate. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Sharma, D., & Narasimhan, B. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Postnikov, P. S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Retrieved from [Link]
-
Gaponik, P. N., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules. Retrieved from [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles (A Review). Pharmaceutical Chemistry Journal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole
Introduction: The Privileged Scaffold and the Compound of Interest
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1] This is due to its presence in a multitude of compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2][3] Its utility is further enhanced by its role as a bioisostere for amide or ester functionalities, often conferring improved metabolic stability and pharmacokinetic profiles to drug candidates.[4]
This guide focuses on a specific derivative, 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS 859851-04-0). While its precise biological target and mechanism of action (MoA) are not yet extensively documented in peer-reviewed literature, its structure, belonging to the 3,5-disubstituted 1,2,4-oxadiazole class, allows us to formulate several evidence-based hypotheses.
The purpose of this document is not to present a confirmed MoA, but rather to provide a comprehensive, scientifically-grounded framework for its investigation. We will explore the most plausible mechanistic pathways based on structurally related compounds and detail a robust experimental strategy to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds based on this promising scaffold.
Part 1: Hypothesizing the Mechanism of Action
Based on extensive literature reviews of the 1,2,4-oxadiazole class, we can propose several potential mechanisms of action for 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole. These hypotheses will form the basis of our experimental validation strategy.
Hypothesis A: Neuro-Enzyme Inhibition
Numerous 3,5-disubstituted 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of key enzymes in the central nervous system, making this a primary avenue for investigation.
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a critical enzyme responsible for the degradation of neurotransmitters like dopamine. Its inhibition is a validated strategy for treating Parkinson's disease. Several 1,2,4-oxadiazole derivatives have shown potent and selective MAO-B inhibitory activity.[2][4]
-
Acetylcholinesterase (AChE) Inhibition: AChE breaks down the neurotransmitter acetylcholine. Inhibiting this enzyme increases acetylcholine levels in the brain, a primary therapeutic approach for Alzheimer's disease. Novel 1,2,4-oxadiazole derivatives have demonstrated excellent inhibitory potential against AChE, with potencies exceeding that of the standard drug, donepezil.[4]
Caption: Potential neuro-enzyme inhibition by 1,2,4-oxadiazole derivatives.
Hypothesis B: Antimicrobial or Antifungal Activity
The 1,2,4-oxadiazole scaffold is present in various agents developed to combat microbial and fungal infections.
-
Antibacterial Action: Derivatives have shown significant activity against both gram-positive and gram-negative bacteria, including multi-resistant strains like MRSA.[5] The mechanism can involve targeting essential bacterial enzymes or disrupting cell wall synthesis.
-
Antifungal Action via Succinate Dehydrogenase (SDH) Inhibition: SDH is a crucial enzyme in the mitochondrial electron transport chain. Certain 1,2,4-oxadiazole derivatives have been designed as SDH inhibitors, effectively halting fungal respiration and growth.[6]
Hypothesis C: Anticancer Activity via Topoisomerase Inhibition
Disrupting DNA replication is a cornerstone of cancer chemotherapy. Human DNA topoisomerase IIα is a vital enzyme that manages DNA topology during this process, and its inhibition leads to cancer cell death. Specific 3,5-substituted 1,2,4-oxadiazole derivatives have been synthesized and confirmed as catalytic inhibitors of this enzyme.[2]
Caption: Inhibition of Topoisomerase IIα as a potential anticancer mechanism.
Part 2: A Comparative Guide to Experimental Validation
To systematically test our hypotheses for 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole, a multi-step experimental workflow is proposed. This workflow is designed to first screen for broad activity and then progressively narrow down to a specific target and validate its engagement.
Caption: A phased approach to MoA validation for the target compound.
Protocol 1: In Vitro MAO-B Inhibition Assay
-
Rationale: This assay provides a direct, quantitative measure of the compound's ability to inhibit MAO-B. The MAO-Glo™ Assay (Promega) is a robust, luminescence-based method suitable for high-throughput screening. It measures the production of luciferin from a MAO substrate, where a decrease in signal indicates enzyme inhibition.
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer.
-
Controls: Include a known MAO-B inhibitor (e.g., Biperiden[4] or Selegiline) as a positive control and a DMSO-only well as a negative control (100% activity).
-
Assay Plate Setup: In a 96-well white assay plate, add 5 µL of each compound dilution or control.
-
Enzyme Addition: Add 10 µL of recombinant human MAO-B enzyme to each well. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Substrate Reaction: Add 10 µL of the MAO substrate solution. Incubate for 60 minutes at room temperature.
-
Detection: Add 25 µL of Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal. Incubate for 20 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data with the negative control set to 100% activity and a no-enzyme well as 0% activity.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
-
Comparative Data Table (Hypothetical Results):
| Compound | Target | IC₅₀ (µM) |
| 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole | MAO-B | (Experimental Value) |
| Biperiden (Reference)[4] | MAO-B | 237.59 |
| 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole | MAO-A | (For Selectivity) |
| Methylene Blue (Reference)[4] | MAO-A | (Reference Value) |
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Rationale: This assay determines the lowest concentration of the compound that prevents visible growth of a microorganism. It is the gold standard for quantifying antimicrobial potency. We will use the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).
-
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to a final concentration of 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in broth, no compound) and a negative control (broth only). A known antibiotic (e.g., Linezolid) should be run in parallel as a comparator.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Reading: The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.
-
-
Comparative Data Table (Hypothetical Results):
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole | (Experimental Value) | (Experimental Value) |
| Linezolid (Reference) | 1-4 | >128 |
| Ciprofloxacin (Reference) | 0.25-1 | 0.015-0.12 |
Conclusion and Forward Outlook
While the specific mechanism of action for 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole remains to be definitively established, its chemical structure places it within a class of compounds with rich and diverse pharmacology. The hypotheses presented here—neuro-enzyme inhibition, antimicrobial activity, and anticancer potential—are grounded in extensive research on the 1,2,4-oxadiazole scaffold.
By employing the systematic, comparative experimental guide outlined above, researchers can efficiently screen for activity, identify a putative molecular target, and quantify the compound's potency against established reference agents. This structured approach ensures that the investigation is both scientifically rigorous and resource-efficient, paving the way for the potential development of a novel therapeutic agent. The key to unlocking the potential of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole lies in this methodical, evidence-based process of elimination and confirmation.
References
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. Available at: [Link]
-
New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ResearchGate. Available at: [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
-
Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. SciELO. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. ACS Publications. Available at: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. ResearchGate. Available at: [Link]
-
A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. ResearchGate. Available at: [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. BMC Chemistry. Available at: [Link]
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
Benchmarking 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole: A Comparative Guide for Preclinical Evaluation
This guide provides a comprehensive framework for the preclinical benchmarking of the novel chemical entity, 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole. Given the broad spectrum of biological activities associated with the 1,2,4-oxadiazole scaffold, including anticancer, anti-inflammatory, and neuroprotective effects, a multipronged approach to characterization is warranted.[1] This document outlines a series of comparative in vitro and in vivo studies against established drugs to elucidate the therapeutic potential of this compound.
The 1,2,4-oxadiazole ring is recognized as a bioisosteric equivalent of amide and ester functionalities, a feature that can enhance metabolic stability and other pharmacokinetic properties in drug candidates.[1] The presence of a 2-bromophenyl substituent suggests that the compound's mechanism of action could involve interactions where an aryl halide plays a key role, while the 5-methyl group may influence target selectivity and potency.
This guide will focus on two primary therapeutic avenues for investigation: oncology and anti-inflammatory applications. For each area, we will propose a series of head-to-head comparisons with gold-standard therapeutic agents.
Part 1: Benchmarking in Oncology
The cytotoxic potential of 1,2,4-oxadiazole derivatives has been documented against various cancer cell lines.[1] To evaluate the anticancer efficacy of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole, we will benchmark it against Cisplatin , a widely used chemotherapeutic agent.
Mechanism of Action of the Comparator: Cisplatin
Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, particularly at the N7 position of purine bases.[2] This interaction creates intra- and inter-strand crosslinks, which distort the DNA helix, inhibit DNA replication and repair, and ultimately trigger apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][3][4][5]
In Vitro Efficacy and Selectivity
A critical initial step is to determine the cytotoxic profile of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole across a panel of human cancer cell lines and compare its potency and selectivity to Cisplatin.
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50, µM)
| Cell Line | Cancer Type | 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole | Cisplatin |
| A549 | Lung Carcinoma | Data to be generated | Data to be generated |
| MCF-7 | Breast Adenocarcinoma | Data to be generated | Data to be generated |
| HCT116 | Colon Carcinoma | Data to be generated | Data to be generated |
| U87-MG | Glioblastoma | Data to be generated | Data to be generated |
| Normal Fibroblasts | Non-cancerous | Data to be generated | Data to be generated |
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.[6][7]
-
Compound Treatment: Treat cells with serial dilutions of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole and Cisplatin for 48-72 hours. Include a vehicle-only control.[7]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6][7]
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.[6][7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6][7][8]
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.[7]
Caption: Workflow for determining in vitro cytotoxicity.
In Vivo Efficacy
The antitumor activity of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole should be evaluated in a relevant animal model, such as a cell line-derived xenograft (CDX) model.[9][10][11][12]
Table 2: Hypothetical In Vivo Antitumor Efficacy in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | Data to be generated |
| 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole | 10 | Data to be generated | Data to be generated |
| 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole | 30 | Data to be generated | Data to be generated |
| Cisplatin | 5 | Data to be generated | Data to be generated |
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunodeficient mice.[9][10][12]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups and administer the test compound, Cisplatin, or vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[9]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Caption: Workflow for in vivo xenograft studies.
Part 2: Benchmarking in Anti-inflammatory Applications
The anti-inflammatory potential of 1,2,4-oxadiazole derivatives is another promising area of investigation.[1][13][14] For this, we will benchmark our compound against Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.
Mechanism of Action of the Comparator: Celecoxib
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[15][16][17] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[15][17][18][19] By inhibiting COX-2, Celecoxib reduces prostaglandin synthesis, thereby alleviating inflammation and pain.[15][17][19]
In Vitro COX-1/COX-2 Inhibition
A primary screen should assess the inhibitory activity of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole against both COX-1 and COX-2 enzymes to determine its potency and selectivity.
Table 3: Hypothetical In Vitro COX Inhibition Data (IC50, µM)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole | Data to be generated | Data to be generated | Data to be generated |
| Celecoxib | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocol: COX Inhibitor Screening Assay
-
Assay Preparation: Utilize a commercial COX inhibitor screening kit (fluorometric or ELISA-based).[20]
-
Enzyme and Compound Incubation: Incubate recombinant human COX-1 or COX-2 with various concentrations of the test compound and Celecoxib.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Measure the product formation (e.g., Prostaglandin G2) according to the kit's instructions.
-
IC50 Calculation: Determine the IC50 values for both enzymes and calculate the selectivity index.
Part 3: Preliminary Safety and Pharmacokinetic Profiling
Early assessment of a compound's safety and pharmacokinetic profile is crucial for its development.
In Vitro Safety Assays
Table 4: Hypothetical In Vitro Safety Profile
| Assay | Endpoint | 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole |
| Ames Test | Mutagenicity | Data to be generated |
| hERG Assay | Cardiotoxicity | Data to be generated |
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100) with and without metabolic activation (S9 fraction).[21][22][23][24][25]
-
Exposure: Expose the bacterial strains to various concentrations of the test compound.
-
Plating: Plate the treated bacteria on a histidine-deficient medium.[21][23]
-
Incubation and Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies.[22][24]
-
Analysis: A significant increase in revertant colonies compared to the control indicates mutagenic potential.[22][24]
Experimental Protocol: hERG Patch-Clamp Assay
-
Cell Culture: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293).[26][27]
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG channel currents.[27][28][29]
-
Compound Application: Apply various concentrations of the test compound and measure the inhibition of the hERG current.[28]
-
IC50 Calculation: Determine the IC50 value for hERG channel inhibition.
In Vivo Pharmacokinetics
A preliminary pharmacokinetic study in mice will provide initial insights into the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Table 5: Hypothetical Mouse Pharmacokinetic Parameters
| Compound | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole | IV | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole | PO | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocol: Mouse Pharmacokinetic Study
-
Dosing: Administer the compound to mice via intravenous (IV) and oral (PO) routes at a specific dose.[30][31][32]
-
Blood Sampling: Collect blood samples at multiple time points post-dosing.[30][33]
-
Plasma Analysis: Separate plasma and quantify the compound concentration using LC-MS/MS.
-
Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[33]
Conclusion
This guide provides a structured and scientifically rigorous framework for the initial benchmarking of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole. By systematically comparing its efficacy, selectivity, and preliminary safety profile against established drugs like Cisplatin and Celecoxib, researchers can make informed decisions about the future development of this promising compound. The proposed experimental protocols are based on standard, validated methodologies to ensure the generation of reliable and reproducible data.
References
-
Cisplatin in cancer therapy: molecular mechanisms of action. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. Retrieved from [Link]
-
Celecoxib. (n.d.). Wikipedia. Retrieved from [Link]
-
Celebrex (Celecoxib) Pharmacology. (2023, June 18). Medical News. Retrieved from [Link]
-
Mechanism Cisplatin. (n.d.). Retrieved from [Link]
-
Celecoxib. (2024, February 28). National Center for Biotechnology Information. Retrieved from [Link]
-
Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. (2021, March 18). Dove Medical Press. Retrieved from [Link]
-
Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025, July 10). Journal of Clinical Oncology. Retrieved from [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
-
Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive. Retrieved from [Link]
-
Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. (2026, January 8). MDPI. Retrieved from [Link]
-
Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.). Springer. Retrieved from [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). National Center for Biotechnology Information. Retrieved from [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2025, June 18). National Center for Biotechnology Information. Retrieved from [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
In Vivo Oncology. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]
-
COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Bertin Bioreagent. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information. Retrieved from [Link]
-
The Ames Salmonella/microsome mutagenicity assay. (n.d.). RE-Place. Retrieved from [Link]
-
Ames Test. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Retrieved from [Link]
-
hERG Safety Assay. (n.d.). Evotec. Retrieved from [Link]
-
hERG Assay. (n.d.). Slideshare. Retrieved from [Link]
-
Murine Pharmacokinetic Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Crown Bioscience. Retrieved from [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). FDA. Retrieved from [Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved from [Link]
-
Xenograft Models. (n.d.). Creative Biolabs. Retrieved from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences. Retrieved from [Link]
-
In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. Retrieved from [Link]
-
In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (n.d.). Retrieved from [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019, July 1). Anticancer Research. Retrieved from [Link]
-
What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. (2012, September 3). ResearchGate. Retrieved from [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Using Mouse Data to Establish PK/PD Relationships. (2025, February 24). InnoSer. Retrieved from [Link]
-
Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits. (2013, October 18). Taylor & Francis. Retrieved from [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024, January 30). MDPI. Retrieved from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI. Retrieved from [Link]
-
Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. (n.d.). Springer. Retrieved from [Link]
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. oncodaily.com [oncodaily.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. mdpi.com [mdpi.com]
- 15. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 16. Celecoxib - Wikipedia [en.wikipedia.org]
- 17. news-medical.net [news-medical.net]
- 18. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 22. archive.epa.gov [archive.epa.gov]
- 23. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 24. re-place.be [re-place.be]
- 25. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 27. hERG Assay | PPTX [slideshare.net]
- 28. fda.gov [fda.gov]
- 29. reactionbiology.com [reactionbiology.com]
- 30. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO [innoserlaboratories.com]
- 32. tandfonline.com [tandfonline.com]
- 33. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Compounds like 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole, a member of the versatile oxadiazole family of heterocycles, hold potential in various therapeutic areas.[1][2] However, realizing this potential requires an unwavering commitment to safety, starting with a comprehensive understanding and implementation of appropriate Personal Protective Equipment (PPE). This guide moves beyond a simple checklist, offering a procedural and causal framework for handling this specific halogenated compound, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
Before any handling, a thorough risk assessment is paramount. Based on available safety data, 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole presents several hazards that dictate our PPE and handling strategy.
Table 1: Hazard Profile of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole
| Hazard Type | Description | GHS Classification | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed. | Acute Tox. 4 (H302) | [3][4] |
| Skin Irritation | Causes skin irritation upon contact. | Skin Irrit. 2 (H315) | [3][4] |
| Eye Irritation | Causes serious eye irritation. | Eye Irrit. 2 (H319) | [3][4] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | STOT SE 3 (H335) | [3][4] |
The presence of a bromine atom classifies this compound as a halogenated organic substance, which has specific implications for waste disposal.[5][6][7]
Core PPE Requirements: A Multi-Layered Defense
A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the minimum required PPE, with explanations grounded in the compound's hazard profile.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Area | Required PPE | Rationale and Best Practices |
| Eye and Face | Chemical safety goggles and a face shield.[8] | Protects against splashes and potential aerosolized particles which can cause serious eye irritation.[3][4] Standard safety glasses are insufficient. |
| Hand | Chemical-resistant nitrile or neoprene gloves.[5][9] | Provides a barrier against skin contact, which can cause irritation.[3] Inspect gloves for any signs of degradation or punctures before use and change them frequently (every 30-60 minutes) or immediately upon known contact.[10] |
| Body | Flame-resistant lab coat.[8] | Protects skin and personal clothing from accidental splashes. Ensure the lab coat is fully buttoned with sleeves rolled down. |
| Respiratory | Certified chemical fume hood. | This is the primary engineering control and is mandatory. All handling of the solid compound and its solutions should be performed inside a functioning fume hood to prevent inhalation of dust or vapors, which may cause respiratory irritation.[5][6][8] |
| Foot | Closed-toe, chemical-resistant shoes.[5] | Protects feet from potential spills. |
Operational Workflow: From Weighing to Waste
Safe handling is a process, not a single event. The following workflow provides a step-by-step guide for working with 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole, integrating the use of PPE at every stage.
Step-by-Step Handling Protocol
-
Preparation:
-
Confirm that a certified chemical fume hood is operational.
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[8][11]
-
Gather and inspect all necessary PPE as outlined in Table 2.
-
Designate a specific "Halogenated Organic Waste" container and ensure it is properly labeled.[6][12]
-
-
Weighing and Dispensing (Inside a Chemical Fume Hood):
-
Don all required PPE before entering the designated handling area.
-
Conduct all manipulations of the solid compound, including weighing and transfer, within the fume hood to contain any dust.
-
Use anti-static weigh boats or paper to minimize dispersal of the solid.
-
-
Solution Preparation and Reactions (Inside a Chemical Fume Hood):
-
When dissolving the compound, add solvents slowly to avoid splashing.
-
Keep all containers tightly closed when not in use to prevent the release of vapors.[11]
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Gloves should be removed last.
-
Wash hands and forearms thoroughly with soap and water after completing work and removing PPE.
-
-
Disposal:
-
All waste materials contaminated with 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole, including gloves, weigh boats, and pipette tips, must be placed in the designated "Halogenated Organic Waste" container.[5][7]
-
Liquid waste containing the compound must also be collected in a compatible, sealed, and clearly labeled halogenated waste container.[12][13]
-
Never dispose of this compound or its waste down the drain.[5]
-
Caption: Safe Handling Workflow for 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole.
Emergency Procedures: Immediate First Aid
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms like coughing occur, seek medical attention.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3][4]
Conclusion: Safety as a Prerequisite for Innovation
Handling 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole requires a diligent and informed approach to safety. By understanding its specific hazards and implementing the multi-layered PPE and handling protocols outlined in this guide, researchers can protect themselves and their colleagues. Adherence to these procedures is not a barrier to discovery but a fundamental prerequisite for conducting responsible and successful scientific research.
References
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Retrieved from google_search.search result[5]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Retrieved from google_search.search result[12]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. Retrieved from google_search.search result[6]
-
3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole, 97%, Thermo Scientific. Retrieved from google_search.search result[3]
-
Halogenated Solvents in Laboratories - Campus Operations. Retrieved from google_search.search result[7]
-
Disposal Standards - Department of Biology, University of York. Retrieved from google_search.search result[13]
-
Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97% - Cole-Parmer. (2005, October 3). Retrieved from google_search.search result[11]
-
Personal protective equipment for handling 4-propyl-1,3-oxazole - Benchchem. Retrieved from google_search.search result[8]
-
3-Bromo-5-methyl-1,2,4-oxadiazole - PubChem. Retrieved from google_search.search result[14]
-
3-BENZYL-5-(BROMOMETHYL)-1,2,4-OXADIAZOLE Safety Data Sheets - Echemi. Retrieved from google_search.search result[15]
-
SAFETY DATA SHEET - Fisher Scientific. (2023, September 5). Retrieved from google_search.search result[4]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals - Research and Reviews. (2015, April 27). Retrieved from google_search.search result[16]
-
PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 6). Retrieved from google_search.search result[17]
-
3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole - Sigma-Aldrich. Retrieved from google_search.search result
-
Aldrich 698202 - • SAFETY DATA SHEET. (2025, September 22). Retrieved from google_search.search result
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from google_search.search result[10]
-
Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (2025, September 19). Retrieved from google_search.search result[9]
-
SAFETY DATA SHEET - TCI Chemicals. (2025, March 12). Retrieved from google_search.search result[18]
-
3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole, 97%, Thermo Scientific. Retrieved from google_search.search result[19]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). Retrieved from google_search.search result[1]
-
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole - Sigma-Aldrich. Retrieved from google_search.search result
-
160377-57-1|3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole - BLDpharm. Retrieved from google_search.search result[20]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MOST Wiedzy. (2020, May 29). Retrieved from google_search.search result[2]
-
Biological activity of oxadiazole and thiadiazole derivatives - PMC. Retrieved from google_search.search result[21]
-
Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents - Arabian Journal of Chemistry. (2023, August 29). Retrieved from google_search.search result[22]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Retrieved from google_search.search result
Sources
- 1. mdpi.com [mdpi.com]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. fishersci.es [fishersci.es]
- 5. hscprep.com.au [hscprep.com.au]
- 6. scienceready.com.au [scienceready.com.au]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. benchchem.com [benchchem.com]
- 9. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 10. pppmag.com [pppmag.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 14. 3-Bromo-5-methyl-1,2,4-oxadiazole | C3H3BrN2O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. rroij.com [rroij.com]
- 17. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 18. tcichemicals.com [tcichemicals.com]
- 19. 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.es]
- 20. 160377-57-1|3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole|BLD Pharm [bldpharm.com]
- 21. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
